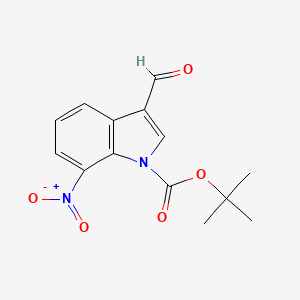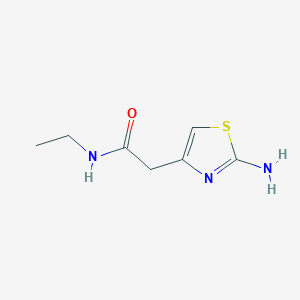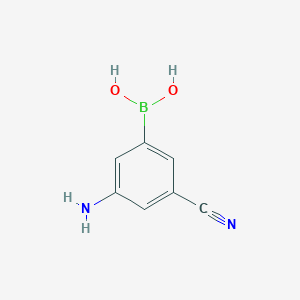
4-Acetyl-2-methyl-2H-indazole
Vue d'ensemble
Description
4-Acetyl-2-methyl-2H-indazole is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.2 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 2H-indazoles, including 4-Acetyl-2-methyl-2H-indazole, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A novel aryne-based molecular rearrangement has also been used to transform readily synthesized acyl hydrazides into 2-hydrazobenzophenones, which provide access to both 1H-and 2H-indazoles from a single intermediate .Chemical Reactions Analysis
The chemical reactions involving 2H-indazoles have been studied extensively. The late-stage functionalization of 2H-indazoles via C–H activation is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives . This includes the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles, and remote C–H functionalization at the benzene ring in 2H-indazoles .Physical And Chemical Properties Analysis
4-Acetyl-2-methyl-2H-indazole is a solid substance at room temperature . It has a molecular weight of 174.2 .Applications De Recherche Scientifique
Click Chemistry in Drug Discovery
Click chemistry, particularly the copper-(I)-catalyzed 1,2,3-triazole formation from azides and terminal acetylenes, plays a significant role in drug discovery. This method is highly reliable and specific, making the products, including triazole derivatives, useful for bioconjugation in proteomics, DNA research, and lead finding through combinatorial chemistry. The triazole products engage with biological targets through hydrogen bonding and dipole interactions, underscoring their relevance in the development of new therapeutic agents (Kolb & Sharpless, 2003).
Corrosion Inhibition
Research on 4H-triazole derivatives, such as 3,5-diphenyl-4H-1,2,4-triazole (DHT), has shown their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit significant inhibitory efficiency, attributed to the type and nature of substituents within the inhibitor molecule. Their application provides insights into the development of efficient corrosion protection strategies for industrial materials (Bentiss et al., 2007).
Fluorescent Behavior of Triazole Regioisomers
A study on the synthesis of novel 4-acetyl-5-methyl-1,2,3-triazole with 1,4 regioisomers highlighted their fluorescent properties. This research suggests potential applications in developing fluorescent probes or materials for scientific and technological uses. The electronic effects on the reaction yield and the fluorescence behavior of these compounds provide a foundation for further exploration in materials science (Kamalraj et al., 2008).
Antimicrobial Activity Against Mycobacterium tuberculosis
4-Substituted N-phenyl-1,2,3-triazole derivatives, synthesized using click chemistry, have demonstrated significant in vitro antimicrobial activity against Mycobacterium tuberculosis. These findings underscore the potential of such derivatives in treating mycobacterial infections, offering a new avenue for the development of antimicrobial agents (Boechat et al., 2011).
Bromodomain Ligands
The identification of 3,5-dimethylisoxazole as a novel acetyl-lysine bioisostere, capable of displacing acetylated histone-mimicking peptides from bromodomains, presents a promising direction for the development of competitive inhibitors with antiproliferative and anti-inflammatory properties. This research contributes to the understanding of epigenetic regulation and the discovery of selective probes for the bromodomain and extra-terminal (BET) family (Hewings et al., 2011).
Safety and Hazards
The safety information for 4-Acetyl-2-methyl-2H-indazole indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
The future directions in the research of 2H-indazoles, including 4-Acetyl-2-methyl-2H-indazole, involve the development of more efficient synthetic approaches. This includes the exploration of new catalysts and reaction conditions for the C–H functionalization of 2H-indazoles . The aim is to increase the complexity and diversity of 2H-indazole derivatives, which could lead to the discovery of new drugs with improved bioactivities .
Propriétés
IUPAC Name |
1-(2-methylindazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7(13)8-4-3-5-10-9(8)6-12(2)11-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIZXIWWAVDLEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=NN(C=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301292073 | |
| Record name | 1-(2-Methyl-2H-indazol-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301292073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-2-methyl-2H-indazole | |
CAS RN |
1159511-27-9 | |
| Record name | 1-(2-Methyl-2H-indazol-4-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methyl-2H-indazol-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301292073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(4-Hydroxymethyl-oxazol-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B1519863.png)





![2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519873.png)


![4-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1519879.png)


